molecular formula C23H23ClN4O3S B2689482 N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride CAS No. 1216877-91-6

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride

Cat. No.: B2689482
CAS No.: 1216877-91-6
M. Wt: 470.97
InChI Key: BDSQZKNSLHOGRV-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a synthetically derived, potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded by a gene located in the Down syndrome critical region of chromosome 21, and its overexpression is implicated in the neurological and developmental pathologies associated with Down syndrome and Alzheimer's disease . By selectively inhibiting DYRK1A's kinase activity, this compound serves as a critical pharmacological tool for investigating tau hyperphosphorylation, amyloid-beta production, and the resulting neurofibrillary tangles that define these neurodegenerative conditions. Its research value is further extended to the field of oncology, as DYRK1A plays a role in cell cycle control and proliferation; inhibiting this kinase can provide insights into mechanisms of carcinogenesis and potential therapeutic strategies. The molecular structure incorporates a benzothiazole moiety, a privileged scaffold in medicinal chemistry known for its high affinity to central nervous system targets, which enhances the compound's utility in neuroscientific research. Consequently, this inhibitor is primarily employed in preclinical studies to elucidate the complex signaling pathways governed by DYRK1A, to validate DYRK1A as a therapeutic target, and to screen for novel therapeutic agents for cognitive disorders and certain cancers.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S.ClH/c1-16-4-2-5-20-21(16)25-23(31-20)27(10-3-9-26-11-8-24-15-26)22(28)17-6-7-18-19(14-17)30-13-12-29-18;/h2,4-8,11,14-15H,3,9-10,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSQZKNSLHOGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC5=C(C=C4)OCCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its cytotoxicity and enzyme inhibition properties.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including an imidazole ring and a benzo[d]thiazole moiety. The molecular formula is C18H20N4O3SC_{18}H_{20}N_{4}O_{3}S, with a molecular weight of 372.44 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the imidazole and thiazole rings. The synthetic pathway generally follows these steps:

  • Formation of the Imidazole Ring : Starting from appropriate precursors, the imidazole moiety is synthesized using methods such as cyclization reactions.
  • Thiazole Formation : The thiazole component is introduced through condensation reactions involving sulfur-containing compounds.
  • Final Coupling : The complete structure is formed by coupling the imidazole and thiazole derivatives with the benzo[b][1,4]dioxine core.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance:

  • Study on Human Cancer Cell Lines : In vitro tests showed that the compound exhibited significant cytotoxicity against cervical cancer (HeLa) and breast cancer (MCF-7) cell lines. The IC50 values were reported to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells, indicating a moderate level of potency compared to standard chemotherapeutic agents .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

  • α-Glucosidase Inhibition : It was found to inhibit α-glucosidase activity, which is relevant in managing type 2 diabetes mellitus. The IC50 value for this inhibition was determined to be around 30 µM, suggesting a promising role in glucose metabolism regulation .

The proposed mechanism of action involves binding to the active sites of target enzymes or receptors due to the presence of polar functional groups in its structure. This binding can disrupt normal biochemical pathways, leading to apoptosis in cancer cells or altered glucose absorption in diabetic conditions.

Case Studies

  • Cervical Cancer Study : A recent study demonstrated that treatment with this compound led to a reduction in cell viability by inducing apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol .
  • Diabetes Management Research : Another investigation highlighted the compound's ability to lower postprandial blood glucose levels in diabetic models, supporting its potential use as an anti-diabetic agent .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Fluorine (C6) in vs. methyl (C4) in the target compound may influence steric and electronic interactions with target proteins.
  • Chain Modifications: Dimethylamino groups (e.g., ) improve solubility but may reduce blood-brain barrier penetration compared to the imidazole-propyl chain in the target compound.
  • Heterocyclic Diversity : Triazole-containing analogs () exhibit distinct binding profiles due to nitrogen-rich scaffolds.

Pharmacological and Physicochemical Properties

Property Target Compound 6-Fluoro Analog 4-Methoxy-Dual Benzothiazole
LogP (Predicted) ~3.5 (moderate lipophilicity) ~3.8 (higher due to fluorine) ~2.9 (lower due to polar groups)
Solubility (mg/mL) High (HCl salt) Moderate (fluorine reduces polarity) High (dimethylamino enhances H2O)
Target Affinity Hypothesized kinase inhibition Enhanced selectivity for ATP-binding Dual-target (e.g., kinases + proteases)

Research Findings :

  • Fluorine Substitution: The 6-fluoro analog () showed 20% higher in vitro inhibitory activity against tyrosine kinases compared to non-fluorinated analogs, likely due to improved electron-withdrawing effects .
  • Methoxy vs. Methyl : Methoxy groups (e.g., ) correlate with prolonged metabolic half-lives (t1/2 > 6 hours in rodent models) compared to methyl groups (t1/2 ~4 hours) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : The compound's synthesis typically involves multi-step organic reactions, such as:

  • Amide coupling : Reacting a benzo[b][1,4]dioxine-6-carboxylic acid derivative with an amine-containing intermediate (e.g., 3-(1H-imidazol-1-yl)propylamine) using coupling agents like EDCI/HOBt in anhydrous DMF .
  • Thiazole formation : Cyclization of thiourea intermediates with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF) to form the 4-methylbenzo[d]thiazol-2-yl moiety .
  • Purification : Recrystallization from ethanol-water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients .
    • Optimization strategies :
  • Vary reaction solvents (e.g., acetonitrile vs. DMF) to improve yield.
  • Adjust stoichiometric ratios of reagents (e.g., 1.1–1.3 equivalents of alkylating agents) to minimize side products .
    • Example reaction conditions :
StepReagents/ConditionsYieldReference
AmidationEDCI, HOBt, DMF, RT, 12h75%
Thiazole cyclizationK₂CO₃, DMF, 80°C, 6h68%

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical methods :

  • NMR spectroscopy : ¹H and ¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) to verify proton environments and carbon backbone .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 98% purity threshold) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 495.2) .
    • Critical parameters :
  • Compare experimental NMR shifts with computational predictions (e.g., ChemDraw) to resolve ambiguities in aromatic proton assignments .

Q. What safety precautions are recommended when handling this compound?

  • Hazard mitigation :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
  • Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .
    • Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified imidazole (e.g., 4-nitro vs. 4-methyl) or benzo[d]thiazole moieties to assess impact on target binding .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
    • Case study : Replacing the 4-methyl group on the benzothiazole with a fluoro substituent increased inhibitory activity against COX-2 by 30% in vitro .

Q. What analytical strategies resolve discrepancies in reported biological activity data across studies?

  • Root-cause analysis :

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
  • Impurity profiling : Use LC-MS to detect trace byproducts (e.g., dehydrohalogenated derivatives) that may antagonize activity .
    • Validation : Cross-test compounds in orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Q. What computational methods predict the compound’s binding affinity with target enzymes?

  • Approaches :

  • Molecular dynamics (MD) simulations : Analyze stability of ligand-enzyme complexes (e.g., 100 ns trajectories in GROMACS) to identify key binding residues .
  • Free-energy perturbation (FEP) : Calculate ΔΔG values for analog binding to prioritize synthetic targets .
    • Example finding : The dihydrobenzo[b][1,4]dioxine moiety forms π-π stacking with Tyr-385 in COX-1, contributing to selective inhibition .

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